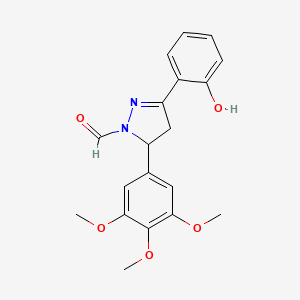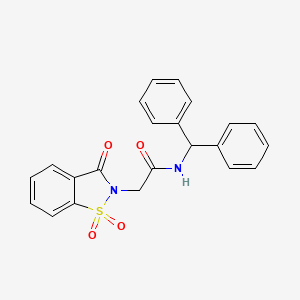![molecular formula C24H26N6O4 B15000138 6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15000138.png)
6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methylphenyl, piperazine, and imidazotriazole-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate.
Oxidation: The next step involves the oxidation of the intermediate compound using glacial acetic acid.
Nucleophilic Substitution (SN2 Mechanism): The nitrogen atom of the pyridazinone group attacks the bromine-bonded carbon of ethyl 2-bromoacetate, resulting in the formation of ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the piperazine and pyridazinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Glacial acetic acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed depending on the specific functional group targeted.
Nucleophiles: Piperazine derivatives and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazotriazole-dione compounds .
Scientific Research Applications
6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves its interaction with acetylcholinesterase (AChE). The compound inhibits AChE by binding to its active site, preventing the hydrolysis of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . This action is particularly relevant in the context of Alzheimer’s disease, where acetylcholine deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
4-Methoxyphenyl Isothiocyanate: Used in the synthesis of various triazole derivatives.
4-Methoxybiphenyl: Utilized as a standard reagent in fluorescence studies.
Uniqueness
6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C24H26N6O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione |
InChI |
InChI=1S/C24H26N6O4/c1-17-3-5-18(6-4-17)26-11-13-27(14-12-26)22(31)16-29-24(33)30-21(25-29)15-28(23(30)32)19-7-9-20(34-2)10-8-19/h3-10H,11-16H2,1-2H3 |
InChI Key |
LIGJAORTIUDQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)CN(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B15000055.png)

![N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline](/img/structure/B15000076.png)

![(Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B15000082.png)
![3-(3,4-dimethoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15000090.png)
![2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine](/img/structure/B15000094.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000099.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B15000103.png)

![12-ethyl-12-methyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15000123.png)
![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15000125.png)

![2-({[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15000149.png)
